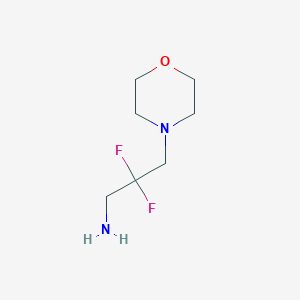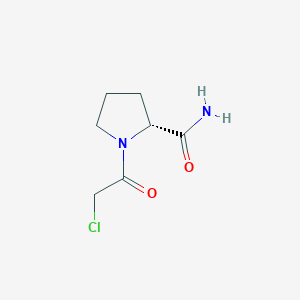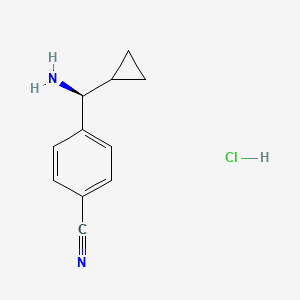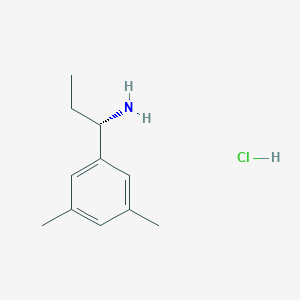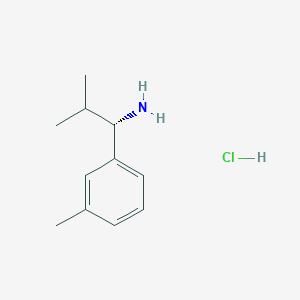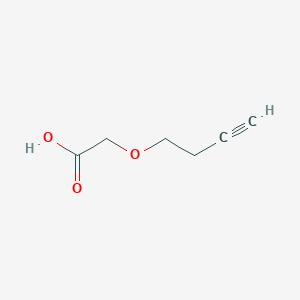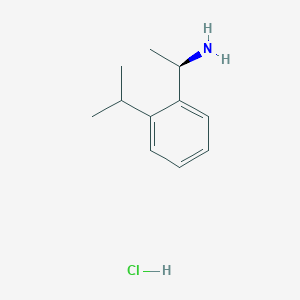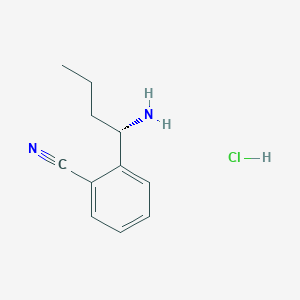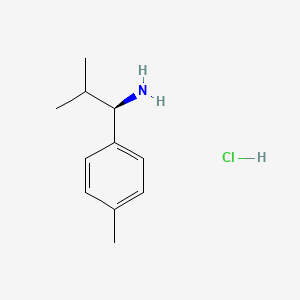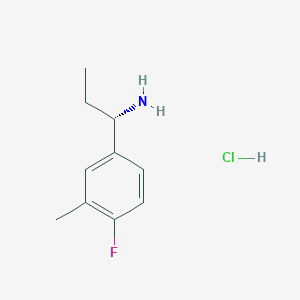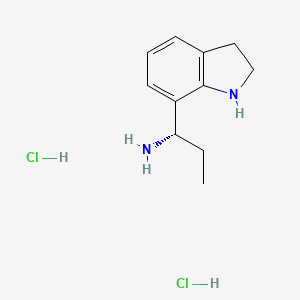
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Propan-1-amine Group:
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine: A similar compound with slight structural variations.
Indole Derivatives: Other compounds in the indole family with different substituents.
Uniqueness
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine is unique due to its specific structural features, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Propiedades
Número CAS |
1213481-13-0 |
|---|---|
Fórmula molecular |
C11H18Cl2N2 |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
(1S)-1-(2,3-dihydro-1H-indol-7-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-10(12)9-5-3-4-8-6-7-13-11(8)9;;/h3-5,10,13H,2,6-7,12H2,1H3;2*1H/t10-;;/m0../s1 |
Clave InChI |
ABFJUUTXNGGPNA-XRIOVQLTSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC2=C1NCC2)N.Cl.Cl |
SMILES |
CCC(C1=CC=CC2=C1NCC2)N.Cl.Cl |
SMILES canónico |
CCC(C1=CC=CC2=C1NCC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


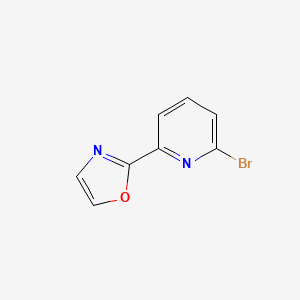
![tert-butyl 2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate](/img/structure/B3186128.png)
